3-Methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde
CAS No.: 1356725-01-3
Cat. No.: VC4554701
Molecular Formula: C18H16N2O3
Molecular Weight: 308.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356725-01-3 |
|---|---|
| Molecular Formula | C18H16N2O3 |
| Molecular Weight | 308.337 |
| IUPAC Name | 3-methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C18H16N2O3/c1-22-18-11-14(12-21)7-8-17(18)23-13-15-9-10-20(19-15)16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
| Standard InChI Key | FBQJHENLIIVJLG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C=O)OCC2=NN(C=C2)C3=CC=CC=C3 |
Introduction
Key Findings
3-Methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde (CAS: 1356725-01-3) is a structurally complex organic compound combining a benzaldehyde core with a pyrazole moiety. With a molecular formula of and a molecular weight of 308.337 g/mol, it serves as a versatile intermediate in pharmaceutical and materials science research. This review synthesizes data from spectral characterization, synthetic methodologies, and comparative analyses with analogous compounds to elucidate its physicochemical properties, reactivity, and potential applications .
Structural Characteristics
Molecular Architecture
The compound features a benzaldehyde backbone substituted at the 3-position with a methoxy group and at the 4-position with a (1-phenylpyrazol-3-yl)methoxy group. The pyrazole ring introduces nitrogen-based heterocyclic complexity, enhancing its potential for hydrogen bonding and π-π interactions .
Table 1: Key Structural Descriptors
Spectroscopic Characterization
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IR Spectroscopy: Absorptions at 1746–1752 cm (ester carbonyl) and 1632–1656 cm (C=N) align with pyrazole derivatives . The absence of olefinic (C=C) bands in dihydropyrazole analogs confirms ring closure .
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NMR Data:
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multi-step reactions starting from substituted chalcones or vanillin derivatives. Key steps include:
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Hydrazone Formation: Reaction of chalcones with -sulfamylphenylhydrazine .
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Cyclization: Acid-catalyzed ring closure to form the pyrazole core .
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Functionalization: Etherification using alkyl halides or Mitsunobu conditions .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Chalcone cyclization | 82 | Acetic anhydride, HNO | |
| Mitsunobu reaction | 68 | DIAD, Triphenylphosphine | |
| Microwave-assisted | 90 | KCO, Ethyl acetate |
Optimization Strategies
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Solvent Selection: Water or ethanol improves eco-compatibility .
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Catalysts: Nitric acid (HNO) and AlCl enhance oxidation and etherification efficiency .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility but miscible in DMSO and DMF .
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Thermal Stability: Decomposes above 200°C, as observed in thermogravimetric analyses .
Reactivity
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Aldehyde Group: Participates in condensation reactions (e.g., Schiff base formation) .
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Pyrazole Ring: Susceptible to electrophilic substitution at the N1 and C5 positions .
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
Industrial and Research Applications
Pharmaceutical Intermediates
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Anticancer Agents: Pyrazole moieties are leveraged in kinase inhibitors.
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Anti-inflammatory Drugs: COX-2 inhibition reported in analogs .
Materials Science
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